2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride
CAS No.: 1803586-03-9
Cat. No.: VC2601373
Molecular Formula: C6H13ClN2S
Molecular Weight: 180.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803586-03-9 |
|---|---|
| Molecular Formula | C6H13ClN2S |
| Molecular Weight | 180.7 g/mol |
| IUPAC Name | 2-amino-2-methyl-4-methylsulfanylbutanenitrile;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2S.ClH/c1-6(8,5-7)3-4-9-2;/h3-4,8H2,1-2H3;1H |
| Standard InChI Key | KDKJCDLTBDNWGK-UHFFFAOYSA-N |
| SMILES | CC(CCSC)(C#N)N.Cl |
| Canonical SMILES | CC(CCSC)(C#N)N.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is identified by its unique chemical structure and registered identifiers in various chemical databases. The compound has been assigned the CAS number 1803586-03-9, which serves as its primary identification in chemical registries and regulatory contexts. Its molecular formula is C6H13ClN2S, indicating its elemental composition of carbon, hydrogen, nitrogen, sulfur, and chlorine. The compound has a calculated molecular weight of 180.7 g/mol, which is consistent with its structural components and atomic composition. In chemical databases, it is also tracked under MDL number MFCD28397587, providing an additional reference point for researchers seeking to identify or source this compound .
The IUPAC name for this compound is 2-amino-2-methyl-4-methylsulfanylbutanenitrile;hydrochloride, which systematically describes its chemical structure according to international naming conventions. This name explicitly indicates the presence of an amino group and a nitrile group attached to a carbon that also bears a methyl substituent, as well as a methylsulfanyl group positioned four carbons from the nitrile functionality. The compound is also registered in the PubChem database under compound ID 119031083, providing researchers with access to additional information about its properties and characteristics. These identifiers collectively enable precise communication about and reference to this specific chemical entity in scientific literature and research contexts.
Computational Properties
Several computational properties of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride have been determined through chemical modeling and calculation methods. The compound can be represented in various notations used in computational chemistry, including the Standard InChIKey KDKJCDLTBDNWGK-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the compound structure that is particularly useful for database searching and information retrieval. Multiple SMILES representations are available, including CC(CCSC)(C#N)N.Cl and N#CC(C)(N)CCSC.[H]Cl, which provide alternative text-based descriptions of the chemical structure that can be interpreted by various chemical software tools .
When represented using 2D and 3D structural models, 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride displays its spatial arrangement, revealing the tetrahedral geometry around the central carbon and the linear geometry of the nitrile group . The compound bears structural similarity to other amino nitriles, particularly those derived from amino acids, such as 2-amino-4-(methylthio)butanenitrile (CAS 3198-47-8), which lacks the additional methyl group at the alpha position . This structural relationship suggests potential parallel synthetic pathways and similar reactivity patterns, although the additional methyl group in the title compound creates greater steric hindrance around the amino-bearing carbon, potentially affecting its reactivity in certain chemical transformations.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride is primarily determined by its functional groups, which provide multiple sites for potential chemical transformations. The nitrile group (C≡N) is highly versatile in organic synthesis, capable of undergoing hydrolysis to form amides or carboxylic acids, reduction to form primary amines, and various addition reactions with nucleophiles. The compound's primary amino group can participate in numerous reactions typical of amines, including acylation, alkylation, and condensation reactions with carbonyl compounds, making it a valuable scaffold for constructing more complex molecular architectures. The amino group's nucleophilicity may be somewhat attenuated due to the electron-withdrawing effect of the adjacent nitrile group and the fact that it exists as a protonated ammonium salt in the hydrochloride form.
The methylsulfanyl group introduces additional chemical possibilities, as sulfur can serve as a nucleophilic center or undergo oxidation to sulfoxides or sulfones. This functional group may also participate in metal coordination chemistry, potentially enabling applications in metal-catalyzed transformations or as a ligand precursor. The quaternary carbon bearing the amino, nitrile, and methyl groups creates a sterically hindered environment that may influence the rate and selectivity of reactions at adjacent positions. Additionally, the hydrochloride salt can be converted to the free base through treatment with base, which would alter the compound's solubility profile and enhance the nucleophilicity of the amino group for subsequent transformations . These diverse reactive sites collectively contribute to the compound's utility as a building block in organic synthesis, allowing for selective modifications to create molecules with tailored properties and functions.
Applications in Research and Development
Role in Organic Synthesis
2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride serves as a valuable building block in organic synthesis due to its multifunctional nature and potential for selective transformations. The compound's unique combination of functional groups—nitrile, amino, and methylsulfanyl—provides multiple handles for chemical elaboration, enabling the construction of diverse molecular scaffolds with applications in pharmaceutical research and materials science. In synthetic pathways, the nitrile group can be selectively converted to various functionalities, including amides, carboxylic acids, and amines, allowing for the incorporation of this fragment into more complex molecular architectures. The amino group provides a nucleophilic site for further derivatization through acylation, alkylation, or participation in heterocycle formation, expanding the range of accessible structural motifs from this single precursor.
Research chemists particularly value this compound for its structural relationship to modified amino acid derivatives, as suggested by its similarity to methionine-derived compounds such as 2-amino-4-(methylthio)butanenitrile (methiononitrile) . This structural resemblance potentially enables its use in peptidomimetic chemistry and the development of novel amino acid analogs with altered properties or functions. The additional methyl group at the alpha position distinguishes it from natural amino acid derivatives, introducing a quaternary center that can impart conformational constraints and metabolic stability to resulting molecules. These features collectively position 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride as a specialized synthetic intermediate for accessing compounds with precise structural and functional requirements, particularly in contexts where modified amino acid motifs or sulfur-containing fragments are desired.
Related Compounds and Structural Analogs
Structural Relatives
Several structurally related compounds share significant molecular features with 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile hydrochloride, providing context for understanding its chemical behavior and potential applications . A particularly close structural analog is 2-amino-4-(methylthio)butanenitrile (CAS 3198-47-8), also known as methiononitrile or methionine nitrile, which differs only in lacking the additional methyl group at the alpha position . This compound, with molecular formula C5H10N2S and molecular weight of 130.21 g/mol, represents a direct structural relative that would likely exhibit similar chemical reactivity but with less steric hindrance around the amino-bearing carbon . Other identified related compounds include 4-methylmercapto-2-aminobutyronitrile and 2-amino-4-methylthiobutyronitrile, which appear to be alternative names for the same unmethylated analog .
Another class of related structures includes 2-aminobutanenitrile hydrochloride (C4H9ClN2) and 2-amino-2-methylbutanenitrile hydrochloride, which share the amino nitrile hydrochloride core but lack the methylsulfanyl functionality . These compounds would present similar reactivity at the amino and nitrile positions but would differ in their lack of sulfur chemistry . The structural relationship to methionine suggests potential biological relevance, as methionine is an essential amino acid with important roles in protein structure and various metabolic pathways . More complex relatives include 2-amino-4,5-dihydrothiophene-3-carbonitriles, which represent cyclized versions where the sulfur atom has been incorporated into a heterocyclic ring system . These structural relationships provide valuable context for predicting chemical behavior, suggesting potential synthetic transformations, and identifying possible applications based on the established chemistry of these analog compounds.
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